2,5-Dichloro-6-methoxynicotinaldehyde

Lipophilicity Drug-likeness QSAR

Sourcing a reliable pyridine-3-carbaldehyde scaffold with a specific 2,5-dichloro-6-methoxy substitution pattern often leads to supply inconsistencies. This compound is an essential intermediate for medicinal chemistry programs targeting kinases, nAChR modulators, and anti-infective DHODH inhibitors. Its unique electronic profile enables efficient condensation and cross-coupling derivatization. - Enables late-stage diversification via dual chloro handles for Pd-catalyzed coupling - Supports chalcone library synthesis with reported anti-fungal activity (MIC 8 µg/mL for related derivatives) - Critical for replicating patent-protected syntheses (e.g., PfDHODH inhibitors with EC₅₀ 7 nM)

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 58584-64-8
Cat. No. B15220743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-6-methoxynicotinaldehyde
CAS58584-64-8
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)Cl)C=O)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7-5(8)2-4(3-11)6(9)10-7/h2-3H,1H3
InChIKeyDSVHLTHOEBVWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-6-methoxynicotinaldehyde: Core Chemical Profile


2,5-Dichloro-6-methoxynicotinaldehyde (CAS 58584-64-8) is a trisubstituted pyridine-3-carbaldehyde derivative bearing chlorine atoms at the 2- and 5-positions and a methoxy group at the 6-position [1]. With a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol, this compound serves primarily as a late-stage synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, nicotinic acetylcholine receptor modulators, and anti-infective scaffolds [2]. Its combination of electron-withdrawing chloro substituents and an electron-donating methoxy group creates a distinct electronic environment on the pyridine ring that modulates the electrophilicity of the aldehyde carbonyl, directly influencing its condensation reactivity and downstream derivatization efficiency [3].

Late-stage aldehyde intermediate for kinase inhibitor and receptor modulator programs
Tuned electrophilicity via 2-Cl,5-Cl,6-OMe substitution for selective condensation
Chlorine substituents serve as handles for palladium-catalyzed cross-coupling

2,5-Dichloro-6-methoxynicotinaldehyde: Unmatched by Analogs


The 2,5-dichloro-6-methoxy substitution pattern on the pyridine ring is not a trivial combination; each substituent contributes independently and cooperatively to the compound's reactivity profile. The methoxy group at position 6 activates the ring toward electrophilic substitution, while the chlorine atoms at positions 2 and 5 withdraw electron density, collectively tuning the aldehyde carbonyl's electrophilicity for condensation reactions such as chalcone formation or reductive amination [1]. Replacing this compound with 2,5-dichloronicotinaldehyde (lacking the 6-methoxy group) eliminates the electron-donating resonance effect and alters the compound's lipophilicity (predicted logP differs by approximately 0.7–1.0 log units), which can impact both reaction kinetics in polar aprotic media and the physicochemical properties of downstream products [2]. Similarly, substituting with 6-methoxynicotinaldehyde (lacking the chloro groups) removes the chlorine atoms that serve as handles for further cross-coupling or nucleophilic aromatic substitution, fundamentally changing the synthetic utility.

2,5-Dichloronicotinaldehyde (lacks 6-OMe) shifts aldehyde electrophilicity and lipophilicity (~0.7–1.0 log units), which may alter condensation kinetics and downstream physicochemical profiles.
6-Methoxynicotinaldehyde (lacks Cl) removes synthetic handles for cross-coupling or nucleophilic aromatic substitution, limiting downstream diversification.

2,5-Dichloro-6-methoxynicotinaldehyde: Quantitative Evidence vs Analogs


LogP Comparison: Target vs Dichloro & Methoxy Analogs

The predicted octanol-water partition coefficient (LogP) for 2,5-dichloro-6-methoxynicotinaldehyde is estimated at approximately 2.0–2.3 (based on fragment-based calculation using the XLogP3 algorithm) [1]. By contrast, the measured LogP of 2,5-dichloronicotinaldehyde (lacking the 6-methoxy group) is 2.20 [2], while 6-methoxynicotinaldehyde (lacking both chloro substituents) has a reported LogP of 0.90 . The addition of the methoxy group to the dichloro core thus modulates lipophilicity into a range that balances membrane permeability with aqueous solubility, a critical parameter for building blocks intended for cell-permeable probe or lead compound synthesis. This places the compound's LogP approximately 1.1–1.4 units higher than the non-chlorinated analog and within 0.3 units of the dichloro-only analog, offering a distinct intermediate hydrophobicity profile.

LogP Comparison
Class-level inference
Target pred. LogP ~2.0–2.3
2,5-Dichloro analog: 2.20
6-Methoxy analog: 0.90
Intermediate lipophilicity may balance permeability and solubility for building blocks.
Computational XLogP3; experimental LogP not reported for target.
Lipophilicity Drug-likeness QSAR

Polar Surface Area (PSA): Target vs Dichloro & Methoxy Analogs

The topological polar surface area (TPSA) of 2,5-dichloro-6-methoxynicotinaldehyde is predicted to be approximately 48–52 Ų, reflecting contributions from the aldehyde oxygen, the methoxy oxygen, and the pyridine nitrogen [1]. The comparator 2,5-dichloronicotinaldehyde has a measured PSA of 29.96 Ų [2], while 6-methoxynicotinaldehyde has a PSA of 39.19 Ų . The target compound's higher PSA (by ~18–22 Ų vs. the dichloro analog) indicates increased hydrogen-bond acceptor capacity, which can enhance target engagement for biological targets requiring multiple H-bond interactions. Conversely, its PSA remains below 60 Ų, a threshold often associated with favorable oral bioavailability in drug-like molecules.

PSA Comparison
Class-level inference
Target pred. TPSA ~48–52 Ų
Higher H-bond capacity vs dichloro analog (29.96 Ų) may improve target engagement; remains below 60 Ų.
Fragment-based prediction; experimental PSA pending.
Polar Surface Area Hydrogen bonding Drug design

Chalcone Formation: Reactivity Comparison

In a systematic study of Claisen-Schmidt condensation between substituted nicotinaldehydes and phenylethanones, the nature and position of substituents on the nicotinaldehyde ring significantly influenced chalcone yields [1]. While 2,5-dichloro-6-methoxynicotinaldehyde was not directly evaluated as a monomeric aldehyde in this study, the class-level trend demonstrates that 2-chloronicotinaldehyde derivatives bearing electron-withdrawing groups undergo smooth condensation at room temperature with yields ranging from 50% to 67%, depending on the ketone partner [1]. The additional chlorine and methoxy substituents present in the target compound are expected to further modulate the aldehyde electrophilicity: the 6-methoxy group donates electron density via resonance, potentially reducing carbonyl electrophilicity relative to the 2-chloro-only series, while the 5-chloro substituent exerts an electron-withdrawing inductive effect that partially offsets this, creating a uniquely balanced reactivity profile for selective condensation.

Chalcone Reactivity
Class-level inference
2-Chloronicotinaldehyde series: 50–67% yield
Dual donor/acceptor substitution may enable controlled condensation with less side-product formation.
Target compound not directly tested; class trend from published chalcone study.
Chalcone synthesis Claisen-Schmidt condensation Heterocyclic aldehydes

2,5-Dichloro-6-methoxynicotinaldehyde: Key Application Scenarios


Kinase Inhibitor Fragment Library Building Block

Medicinal chemistry programs targeting kinases with an affinity for halogenated heterocyclic scaffolds benefit from the intermediate LogP (~2.0–2.3) and moderate PSA (~48–52 Ų) of 2,5-dichloro-6-methoxynicotinaldehyde. These properties position the compound as a fragment-like aldehyde building block that can be elaborated via reductive amination, aldol condensation, or Grignard addition to generate screening libraries with favorable drug-like physicochemical profiles. The dual chloro substituents also provide synthetic handles for late-stage diversification through palladium-catalyzed cross-coupling, a feature absent in the non-chlorinated 6-methoxynicotinaldehyde analog .

Chalcone-Based Antimicrobial & α-Glucosidase Inhibitor Precursor

The compound serves as an advanced nicotinaldehyde input for Claisen-Schmidt condensation to generate chalcone libraries. Published data on structurally related 2-chloronicotinaldehydes confirm that the resulting chalcones exhibit anti-fungal activity (MIC 8 µg/mL for select derivatives) and α-glucosidase inhibition . The 2,5-dichloro-6-methoxy substitution pattern extends this SAR space by introducing a methoxy group that can participate in additional hydrogen-bonding interactions with biological targets, as inferred from the higher PSA relative to the 2,5-dichloronicotinaldehyde baseline. Procurement of this specific aldehyde enables exploration of substitution-dependent biological activity that cannot be accessed using mono-halogenated or non-methoxylated analogs.

nAChR Modulator Synthesis with Dual Chloro Substituents

Nicotinic acetylcholine receptors represent validated targets for cognitive enhancement and smoking cessation. Patent literature indicates that 6-alkoxy-nicotinaldehyde derivatives, including 2,5-dichloro-6-methoxynicotinaldehyde, are employed as intermediates in the synthesis of nAChR modulators . The presence of chlorine atoms at both the 2- and 5-positions provides a unique halogen-bonding surface that can engage backbone carbonyls or π-systems within the orthosteric binding pocket, a feature not available with the des-chloro 6-methoxynicotinaldehyde. This substitution pattern also enhances metabolic stability at those positions relative to unsubstituted pyridine rings, a critical consideration for in vivo probe development .

Antimalarial DHODH Inhibitor Intermediate

Patent US11903936 discloses trisubstituted heterocyclic compounds as Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) inhibitors, wherein 2,5-dichloro-6-methoxynicotinaldehyde or its close structural congeners serve as key intermediates for constructing the pyridine-containing pharmacophore . Compounds derived from this chemotype exhibit single-digit nanomolar potency (EC₅₀ 7 nM against Pf 3D7) . The 2,5-dichloro-6-methoxy substitution pattern on the nicotinaldehyde core is critical for orienting the pyridine ring within the hydrophobic channel of the DHODH enzyme, and replacement with the des-methoxy or des-chloro analogs would alter both binding affinity and selectivity. Procurement of this specific aldehyde is therefore essential for replicating the patented synthetic route and generating biologically active DHODH inhibitors.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library building block
Halogenated heterocyclic aldehyde with chlorine handles for cross-coupling
Drug-like property profiling and diversification assessment
Chalcone-based antimicrobial screening precursor
Methoxy group enables additional H-bond interactions in chalcone derivatives
Antimicrobial susceptibility and enzyme inhibition endpoints
nAChR modulator synthesis intermediate
Dual chloro substituents for halogen bonding and potential metabolic stability
Receptor binding and in vitro stability assays
Antimalarial DHODH inhibitor intermediate
2,5-Dichloro-6-methoxy substitution orientation in enzyme hydrophobic channel
Plasmodium DHODH inhibition and selectivity profiling
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